Chlorid-Ionophor IV

Übersicht

Beschreibung

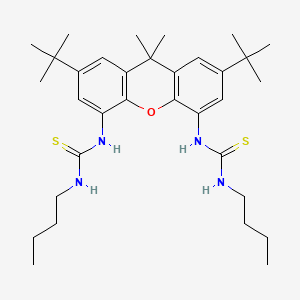

Chloride ionophore IV, also known as 4,5-Bis-[N’-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a chemical compound used primarily in ion-selective electrodes for the detection of chloride ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across cell membranes. Chloride ionophore IV is particularly noted for its high selectivity and sensitivity towards chloride ions, making it a valuable tool in various analytical and research applications.

Wissenschaftliche Forschungsanwendungen

Chloride ionophore IV has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Chloride ionophore IV is used in the development of ion-selective electrodes for the detection and quantification of chloride ions in various samples. These electrodes are used in environmental monitoring, water quality testing, and industrial process control.

Biology

In biological research, Chloride ionophore IV is used to study the transport of chloride ions across cell membranes. It is also used in the development of biosensors for the detection of chloride ions in biological fluids, such as blood and urine.

Medicine

In medicine, Chloride ionophore IV is used in diagnostic devices for the measurement of chloride ion levels in patients. This is particularly important in the diagnosis and management of conditions such as cystic fibrosis, where chloride ion transport is disrupted.

Industry

In industry, Chloride ionophore IV is used in the development of sensors for process control and quality assurance. These sensors are used to monitor chloride ion levels in various industrial processes, ensuring product quality and compliance with regulatory standards.

Wirkmechanismus

Target of Action

Chloride Ionophore IV, also known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene , is a thiourea type hydrogen bonding-based receptor . Its primary target is the chloride ion . Chloride ions play a vital role in maintaining proper electrolyte and fluid balance, pH levels, and nerve function in the body.

Mode of Action

Chloride Ionophore IV operates by forming strong hydrogen bonds with chloride ions . This ionophore can specifically capture chloride ions and then pass them across lipid plasma membranes . This process elevates the intracellular chloride level .

Biochemical Pathways

The elevation of intracellular chloride levels can activate various biochemical pathways. One such pathway involves the activation of reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis and eliminating damaged or unnecessary cells.

Result of Action

The result of Chloride Ionophore IV’s action is the modulation of intracellular chloride levels. This modulation can lead to the activation of ROS-mediated apoptosis , which can result in cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a common therapeutic strategy .

Action Environment

The action of Chloride Ionophore IV can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the ionophore’s selectivity for chloride ions . Furthermore, the pH and temperature of the environment could also influence the ionophore’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

Chloride Ionophore IV plays a significant role in biochemical reactions by facilitating the transport of chloride ions across biological membranes . It forms complexes with chloride ions and transports them across lipid membranes . This ion transport capability is key to its function and is also the basis for its interaction with various biomolecules within the cell.

Cellular Effects

Chloride Ionophore IV influences cell function by altering the intracellular concentration of chloride ions . By transporting chloride ions across the cell membrane, it can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the cytosolic chloride concentration, which can affect cell volume and other cellular processes .

Molecular Mechanism

The mechanism of action of Chloride Ionophore IV involves its ability to bind to chloride ions and transport them across lipid cell membranes . This ion transport disrupts the ion concentration gradient for chloride ions in microorganisms, preventing the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects .

Dosage Effects in Animal Models

While specific studies on Chloride Ionophore IV in animal models are limited, ionophores as a class have been studied extensively. The effects of ionophores can vary with different dosages in animal models . For instance, there is species-specific variability in the median lethal dose for ionophores, and certain species are particularly sensitive to ionophore toxicity .

Metabolic Pathways

Chloride Ionophore IV is involved in the transport of chloride ions, a critical component of many metabolic pathways . Chloride ions are the major inorganic free anions of the extracellular fluid and together with organic bicarbonate ions, they are the major intracellular anions .

Transport and Distribution

Chloride Ionophore IV is transported and distributed within cells and tissues through its ability to bind to chloride ions and transport them across lipid cell membranes . This ability allows it to influence the localization or accumulation of chloride ions within cells .

Subcellular Localization

The subcellular localization of Chloride Ionophore IV is likely associated with its function as an ion transporter. As an ionophore, it is expected to be localized in the cell membrane where it can facilitate the transport of chloride ions across the membrane . Specific studies on the subcellular localization of Chloride Ionophore IV are currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloride ionophore IV involves the reaction of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene with butyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, after which the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of Chloride ionophore IV follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for use in ion-selective electrodes.

Analyse Chemischer Reaktionen

Types of Reactions

Chloride ionophore IV primarily undergoes complexation reactions with chloride ions. It forms a stable complex with chloride ions, which is the basis for its use in ion-selective electrodes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The primary reagent involved in the reactions of Chloride ionophore IV is chloride ion itself. The complexation reaction occurs in the presence of a suitable solvent, such as water or an organic solvent, and at ambient temperature. The reaction is highly selective for chloride ions, and the presence of other ions does not significantly interfere with the complexation process.

Major Products Formed

The major product formed from the reaction of Chloride ionophore IV with chloride ions is the chloride ionophore-chloride ion complex. This complex is stable and can be detected using ion-selective electrodes, providing a quantitative measure of chloride ion concentration in a sample.

Vergleich Mit ähnlichen Verbindungen

Chloride ionophore IV is one of several ionophores used for the detection of chloride ions. Other similar compounds include Chloride ionophore I, Chloride ionophore II, and Chloride ionophore III.

Similar Compounds

Chloride ionophore I: Known for its high selectivity for chloride ions but with a different chemical structure.

Chloride ionophore II: Offers similar selectivity but may have different solubility and stability properties.

Chloride ionophore III: Another alternative with comparable selectivity and sensitivity.

Uniqueness

Chloride ionophore IV is unique in its combination of high selectivity, sensitivity, and stability. Its chemical structure allows for strong and stable complexation with chloride ions, making it particularly effective in ion-selective electrodes. Additionally, its compatibility with various solvents and conditions enhances its versatility in different applications.

Eigenschaften

IUPAC Name |

1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZJHGSLBVTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585028 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187404-67-7 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

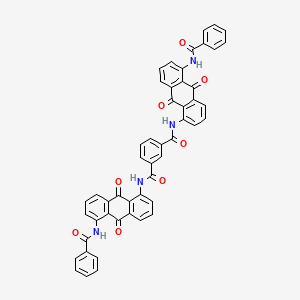

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)

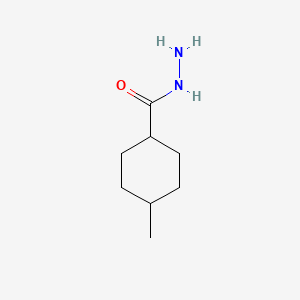

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)

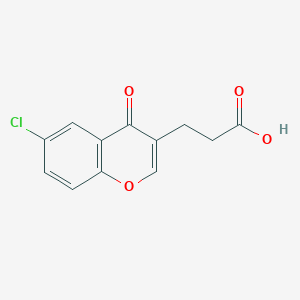

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)